molecular formula C14H18O3 B1273665 4-(4-Butylphenyl)-4-oxobutanoic acid CAS No. 72271-71-7

4-(4-Butylphenyl)-4-oxobutanoic acid

Cat. No. B1273665
CAS RN: 72271-71-7
M. Wt: 234.29 g/mol
InChI Key: CQXSYJVVDLNUAJ-UHFFFAOYSA-N
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Description

The compound "4-(4-Butylphenyl)-4-oxobutanoic acid" is a derivative of 4-oxobutanoic acid, which is a biologically active species and serves as a versatile intermediate for further derivatization . It is related to various 4-substituted 2,4-dioxobutanoic acids, which have been synthesized and studied for their potential as inhibitors of glycolic acid oxidase . These compounds are of interest due to their biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of related 4-oxobutanoic acid derivatives has been achieved through various methods. For instance, microwave-assisted synthesis has been employed for the preparation of 4-oxo-2-butenoic acids via aldol-condensation of glyoxylic acid with methyl ketone derivatives, providing a range of products under different conditions . Additionally, a novel synthesis involving a copper-catalyzed cross-coupling reaction has been reported for a new surfactant derivative containing a benzene ring . These methods highlight the advancements in synthetic techniques to obtain 4-oxobutanoic acid derivatives efficiently.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction . For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was elucidated, and its vibrational wavenumbers were computed using computational methods . The geometrical parameters obtained from X-ray diffraction studies were found to be in agreement with calculated values, indicating the reliability of these methods in determining molecular structures .

Chemical Reactions Analysis

The reactivity of 4-aryl-4-oxobutanoic acids has been explored in condensation reactions with benzylamines, leading to the formation of pyrrolone derivatives . The microwave-mediated reaction conditions differed from earlier reports, showcasing the importance of reaction conditions on the outcome of synthetic pathways. Additionally, the metabolic chiral inversion of various 4-phenyl-4-oxobutanoic acids has been studied, revealing the influence of chemical structure on this process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxobutanoic acid derivatives have been characterized through various analytical techniques. For instance, the thermal stability, crystal structure, and hydrogen bonding patterns of these compounds have been investigated . The nonlinear optical properties of a semi-organic derivative were also studied, demonstrating its potential application in NLO devices . These analyses contribute to a comprehensive understanding of the properties of 4-oxobutanoic acid derivatives, which is essential for their application in various fields.

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

4-(4-Butylphenyl)-4-oxobutanoic acid and its derivatives have been the subject of various spectroscopic and structural investigations. Studies using experimental and theoretical approaches, including FT-IR, FT-Raman spectra, and DFT calculations, have provided insights into their molecular stability, reactivity, and nonlinear optical properties. These compounds show potential in the field of nonlinear optical materials due to their high first hyperpolarizabilities and dipole moments. Additionally, their molecular geometry and electron localization function indicate significant noncovalent interactions like hydrogen bonding and Van der Waals interactions, relevant in molecular design and pharmacology (Vanasundari et al., 2018).

Synthesis and Structure Analysis

Research has been conducted on synthesizing and analyzing the structure of related compounds. This includes 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, which was synthesized and confirmed using IR, NMR, and X-ray diffraction studies. Computational methods were used to understand the molecular vibrations, stability, and charge transfer within the molecule. These studies are crucial for developing new compounds with potential applications in various fields, including material science and pharmacology (Rahul Raju et al., 2015).

Novel Surfactant Synthesis

A novel surfactant derivative of 4-(4-Butylphenyl)-4-oxobutanoic acid, namely 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, was synthesized using a copper-catalyzed cross-coupling reaction. Characterization through FTIR, NMR, and mass spectrometry, along with dynamic light scattering and atomic force microscopy studies, revealed its unique properties, indicating potential applications in the field of material sciences and nanotechnology (Minggui Chen et al., 2013).

Reactions with Binucleophiles

Research has explored the reactions of substituted 4-oxobutanoic acids with binucleophiles, leading to the formation of various fused tricyclic systems. Understanding these reactions is essential for developing new synthetic pathways and designing novel compounds for pharmaceutical and industrial applications (V. Grinev et al., 2017).

Microwave-Assisted Synthesis

4-Oxobutenoic acids, including derivatives of 4-(4-Butylphenyl)-4-oxobutanoic acid, have been synthesized using microwave-assisted aldol-condensation. This method offers a more efficient, clean, and versatile approach for synthesizing biologically active species and intermediates for further derivatization (Mélanie Uguen et al., 2021).

Nonlinear Optical Applications

There has been a focus on developing novel semi-organometallic nonlinear optical crystals using derivatives of 4-(4-Butylphenyl)-4-oxobutanoic acid. Such research is vital for advancing materials science, particularly in the development of new optical materials with enhanced properties (E. Vinoth et al., 2020).

properties

IUPAC Name

4-(4-butylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-3-4-11-5-7-12(8-6-11)13(15)9-10-14(16)17/h5-8H,2-4,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXSYJVVDLNUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384258
Record name 4-(4-butylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Butylphenyl)-4-oxobutanoic acid

CAS RN

72271-71-7
Record name 4-(4-butylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aluminum chloride (0.23 moles) was added in portions over 7 minutes to a mixture of butylbenzene (0.10 moles) and succinic anhydride (0.11 moles) in ethylene chloride (100 ml), cooled to about 13° C. Thirty minutes later the reaction mixture was poured into ice cold 3 N hydrochloric acid (250 ml) and then extracted with ethyl acetate (2×100 ml). The extract was washed with saturated sodium chloride (100 ml), dried over magnesium sulfate and evaporated to give 4-(4-butylphenyl)-4-oxobutanoic acid (mp 107°-111.5° C.). A mixture of this acid (31.63 mmoles), sulfuric acid (0.5 ml) and 10% palladium on charcoal (755 mg) in ethyl acetate (150 ml) was shaken under 50 psi hydrogen for about 15 minutes to yield the reduced product, 4-(4-butylphenyl)butanoic acid (mp 56°-58° C.). A solution of this acid (27.05 mmoles) in sieve dried tetrahydrofuran (25 ml) was reduced with ice cold diborane in tetrahydrofuran (30 mmoles) for about 1.5 hours to give 4-(4-butylphenyl)butanol as an oil. To an ice cold solution of the butanol (27 mmoles) and carbon tetrabromide (32.56 mmoles) in methylene chloride (50 ml) was added triphenylphosphine (32.75 mmoles) in methylene chloride (50 ml) over 15 minutes. The reaction mixture was stirred for 45 minutes and then the volatiles were evaporated. The resulting oil was triturated with hexane (2×100 ml), filtered, and the filtrate evaporated and chromatographed to leave 4-(4-butylphenyl)butyl bromide as an oil.
Quantity
0.23 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Li, J Reeve, Y Wang, RK Thomas… - The Journal of …, 2005 - ACS Publications
The micellization of a novel family of nonionic surfactants poly(oxyethylene) glycol alkyl ethers has been studied by microcalorimetry. One of the surfactants has adamantane, and the …
Number of citations: 76 pubs.acs.org

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